Cas no 41668-13-7 (5-bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid)
5-bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromo-6-hydroxynicotinic acid
- 5-Bromo-6-hydroxy-3-pyridinecarboxylic acid
- 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid
- 5-bromo-6-oxo-1H-pyridine-3-carboxylic acid
- 5-Bromo-6-hydroxypyridine-3-carboxylic acid
- 5-Bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- 5-bromo-6-hydroxynicotinicacid
- 3-Pyridinecarboxylic acid, 5-bromo-1,6-dihydro-6-oxo-
- 6-Hydroxy-5-bromonicotinic acid
- 5-Bromo-6-hydroxy-nicotinic acid
- 3-Pyridinecarboxylicacid, 5-bromo-1,6-dihydro-6-oxo-
- 5-BROMO-1,6-DIHYDR
- 5-BROMO-1,6-DIHYDRO-6-OXO-3-PYRIDINECARBOXYLIC ACID
- PubChem982
- 41668-13-7
- SY007563
- FT-0650465
- PQDLYKZCJBGXPQ-UHFFFAOYSA-N
- CS-10552
- CL0229
- MFCD08235173
- AM808267
- 5-bromo-6-hydroxy-pyridine-3-carboxylic acid
- F1907-2335
- CS-W003480
- SCHEMBL1505622
- A6860
- EN300-90349
- DTXSID30377398
- J-517128
- 5-Bromo-6-hydroxynicotinic acid, AldrichCPR
- 7W-0338
- AKOS005071133
- Z1259335940
- B5193
- AKOS005255572
- MFCD03791237
- DB-082195
- 5-bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid
-
- MDL: MFCD03791237
- Inchi: 1S/C6H4BrNO3/c7-4-1-3(6(10)11)2-8-5(4)9/h1-2H,(H,8,9)(H,10,11)
- InChI Key: PQDLYKZCJBGXPQ-UHFFFAOYSA-N
- SMILES: BrC1C(NC=C(C(=O)O)C=1)=O
Computed Properties
- Exact Mass: 216.93700
- Monoisotopic Mass: 216.937
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 280
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: 0.4
- Topological Polar Surface Area: 66.4
Experimental Properties
- Color/Form: Solid
- Density: 2.015
- Melting Point: 296°C(lit.)
- Boiling Point: 348.1 ℃ at 760 mmHg
- Flash Point: 164.3℃
- Refractive Index: 1.653
- PSA: 70.16000
- LogP: 0.83560
5-bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 22
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Store at room temperature
5-bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A025020030-250mg |
3-Bromo-2-hydroxy-5-pyridinecarboxylic acid |
41668-13-7 | 97% | 250mg |
$673.20 | 2023-09-01 | |
| Alichem | A025020030-500mg |
3-Bromo-2-hydroxy-5-pyridinecarboxylic acid |
41668-13-7 | 97% | 500mg |
$1078.00 | 2023-09-01 | |
| Alichem | A025020030-1g |
3-Bromo-2-hydroxy-5-pyridinecarboxylic acid |
41668-13-7 | 97% | 1g |
$1848.00 | 2023-09-01 | |
| Fluorochem | 066085-1g |
5-Bromo-6-hydroxynicotinic acid |
41668-13-7 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 066085-10g |
5-Bromo-6-hydroxynicotinic acid |
41668-13-7 | 97% | 10g |
£40.00 | 2022-03-01 | |
| Fluorochem | 066085-25g |
5-Bromo-6-hydroxynicotinic acid |
41668-13-7 | 97% | 25g |
£92.00 | 2022-03-01 | |
| Fluorochem | 066085-50g |
5-Bromo-6-hydroxynicotinic acid |
41668-13-7 | 97% | 50g |
£157.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B151868-1G |
5-bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid |
41668-13-7 | >97.0% | 1g |
¥108.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B151868-5G |
5-bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid |
41668-13-7 | >97.0% | 5g |
¥298.90 | 2023-09-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 058779-5g |
5-bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid |
41668-13-7 | 95+% | 5g |
4877.0CNY | 2021-07-07 |
5-bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid Suppliers
5-bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Pyridines and derivatives Pyridinecarboxylic acids
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Pyridines and derivatives Pyridinecarboxylic acids and derivatives Pyridinecarboxylic acids
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on 5-bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Introduction to 5-bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS No. 41668-13-7)
5-bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 41668-13-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic compound belongs to the pyridine family, featuring a bromine substituent and a carboxylic acid functional group, which makes it a versatile intermediate in synthetic chemistry. Its structural framework and chemical properties have garnered considerable attention from researchers due to its potential applications in drug development and material science.
The molecular structure of 5-bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid consists of a six-membered ring containing nitrogen, oxygen, and bromine atoms. The presence of the carboxylic acid group at the 3-position and the bromine atom at the 5-position introduces unique reactivity, making it a valuable building block for constructing more complex molecules. This compound is particularly interesting because it can undergo various chemical transformations, including nucleophilic substitution, condensation reactions, and cyclization processes, which are pivotal in the synthesis of pharmaceutical intermediates.
In recent years, there has been growing interest in exploring the pharmacological potential of pyridine derivatives. The brominated pyridines, such as 5-bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid, have been studied for their ability to interact with biological targets. For instance, modifications at the bromine position can influence the electronic properties of the molecule, affecting its binding affinity to enzymes and receptors. This has led to investigations into its role as a precursor for kinase inhibitors, which are crucial in treating various diseases, including cancer.
One of the most compelling aspects of 5-bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid is its utility in medicinal chemistry. Researchers have leveraged its structural features to develop novel therapeutic agents. The carboxylic acid moiety allows for further derivatization into esters or amides, expanding its applications in drug design. Additionally, the bromine atom serves as a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely used in constructing biaryl structures found in many active pharmaceutical ingredients (APIs).
The synthesis of 5-bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions starting from readily available precursors. One common synthetic route involves the condensation of β-ketoesters with ammonia or ammonium acetate to form the dihydropyridine core, followed by oxidation and bromination to introduce the oxo and bromo substituents. The final step often includes carboxylation to achieve the desired carboxylic acid functionality. These synthetic strategies highlight the compound's accessibility and suitability for large-scale production.
Recent advancements in computational chemistry have further enhanced our understanding of 5-bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid's reactivity. Molecular modeling studies have predicted its interaction profiles with various biological targets, providing insights into potential drug candidates. These simulations have been instrumental in guiding experimental designs and optimizing synthetic pathways. Moreover, green chemistry principles have been applied to develop more sustainable methods for producing this compound, reducing waste and minimizing hazardous byproducts.
The pharmaceutical industry has shown particular interest in derivatives of 5-bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid due to their reported biological activities. For example, certain analogs have demonstrated anti-inflammatory and antimicrobial properties in preclinical studies. The structural flexibility offered by this scaffold allows researchers to fine-tune molecular properties such as solubility and metabolic stability, which are critical factors in drug development. As a result, ongoing research continues to explore new derivatives with enhanced therapeutic efficacy.
In conclusion,5-bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS No. 41668-13-7) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structural features enable diverse chemical modifications, making it an indispensable tool for synthetic chemists and pharmacologists. As our understanding of its properties evolves through advanced computational methods and experimental investigations,this compound is poised to play an increasingly important role in the development of novel pharmaceuticals and advanced materials.
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